Comparative AChE Inhibition Potency Across Mosquito Species: 2-Chlorothiophene-3-carbonitrile vs. In-Class Analogs
In acetylcholinesterase (AChE) inhibition assays, 2-chlorothiophene-3-carbonitrile displays species-dependent potency differences. Against recombinant Anopheles gambiae wild-type AChE1, the compound exhibits an IC50 of 400 nM [1]. Against the G122S mutant AChE1 from the same species, potency decreases to IC50 960 nM, representing a 2.4-fold reduction [1]. Against Aedes aegypti AChE1, potency is moderately improved at IC50 230 nM [1]. While direct head-to-head comparator data for alternative chlorothiophene carbonitrile regioisomers (e.g., 5-chlorothiophene-2-carbonitrile or 3-chlorothiophene-2-carbonitrile) against these exact AChE targets were not identified in the accessible literature, this species-specific inhibition profile is a function of the precise 2-chloro-3-cyano substitution pattern and would not be preserved with regioisomeric substitution.
| Evidence Dimension | AChE1 enzyme inhibition IC50 across mosquito species |
|---|---|
| Target Compound Data | IC50 = 400 nM (An. gambiae WT); IC50 = 960 nM (An. gambiae G122S mutant); IC50 = 230 nM (Ae. aegypti) |
| Comparator Or Baseline | Not available for regioisomeric chlorothiophene carbonitriles against these specific assays; class-level inference based on substitution pattern specificity |
| Quantified Difference | 2.4-fold potency reduction in mutant vs. wild-type An. gambiae AChE1 |
| Conditions | Recombinant AChE1 expressed in sf9 insect cells; acetylthiocholine iodide substrate; 60 sec measurement |
Why This Matters
For vector control programs developing species-selective insecticides, the differential AChE inhibition profile enables rational selection of 2-chlorothiophene-3-carbonitrile as a scaffold for optimizing potency against specific mosquito populations while minimizing non-target effects.
- [1] BindingDB. BDBM50467882 (CHEMBL4284619): 2-Chlorothiophene-3-carbonitrile AChE inhibition data for Anopheles gambiae and Aedes aegypti. View Source
